3-Bromo-2-methylbenzo[b]thiophene
Overview
Description
Synthesis Analysis
3-Bromo-2-methylbenzo[b]thiophene can be synthesized through various chemical routes. One common method involves the bromination of benzo[b]thiophene derivatives, where a bromine atom is introduced at specific positions on the thiophene ring. For example, the synthesis of functionalized benzo[b]thiophenes involves bromocyclization of methylthio-containing alkynes using specific reagents, followed by palladium-catalyzed cross-coupling reactions to introduce various substituents on the aromatic rings (Tréguier et al., 2014). Another approach includes the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, leading to unexpected structural isomers through aromatic nucleophilic substitution with rearrangement (Guerrera et al., 1995).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylbenzo[b]thiophene has been studied using spectroscopic techniques and theoretical calculations. These analyses reveal detailed insights into the compound's electronic configuration, spatial arrangement, and reactivity patterns. For example, studies on similar brominated benzo[b]thiophene derivatives have shown "abnormal" bromination selectivity, attributed to the unique electronic structure of these compounds, providing insights into the molecular structure and reactivity of 3-Bromo-2-methylbenzo[b]thiophene (Wu et al., 2013).
Chemical Reactions and Properties
3-Bromo-2-methylbenzo[b]thiophene undergoes various chemical reactions, demonstrating its reactivity and versatility as a synthetic intermediate. The compound participates in aromatic nucleophilic substitution reactions, which are useful for introducing different functional groups into the molecule. Additionally, its reactions with nucleophiles, as well as base-catalyzed mechanisms, have been elucidated, revealing complex reaction pathways and rearrangements (Cosimelli et al., 2001).
Physical Properties Analysis
The physical properties of 3-Bromo-2-methylbenzo[b]thiophene, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in synthesis. Comparative X-ray structure analyses of methylated benzo[b]thiophene 1,1-dioxides provide insights into the compound's crystallography and how structural differences influence photodimerization behavior (Faghi et al., 1988).
Chemical Properties Analysis
The chemical properties of 3-Bromo-2-methylbenzo[b]thiophene, including its reactivity with various chemical reagents, stability under different conditions, and its ability to undergo substitution reactions, are central to its utility in organic synthesis. For instance, studies on the substitution reactions of benzo[b]thiophen derivatives provide valuable information on how different substituents affect the compound's reactivity and the types of products formed (Cooper et al., 1970).
Scientific Research Applications
Pharmacologically Active Derivatives : The conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 3-bromomethyl compounds, has been explored for pharmacological applications. These derivatives have been tested in preliminary pharmacological studies (Chapman et al., 1971).
Nitration Reactions : Nitration of 3-bromo-2-methylbenzo[b]thiophen has led to the production of various nitrobenzo[b]thiophen derivatives. This process is important for creating compounds with potential applications in material science or pharmaceuticals (Cooper & Scrowston, 1972).
Nucleophilic Substitution with Rearrangement : The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in N-substituted benzo[b]thiophenes, has been observed. This process, involving aromatic nucleophilic substitution with rearrangement, could be useful for synthesizing unique compounds (Guerrera et al., 1995).
Bromination Reaction Selectivity : Studies on 5-diarylamino-2-methylbenzo[b]thiophene have shown "abnormal" bromination reaction selectivity. This finding is significant for the synthesis and modification of charge-transporting materials (Wu et al., 2013).
Halogenation and Cyclisation Reactions : The preparation of various halogeno-3-methylbenzo[b]thiophens through cyclisation and their further conversion to bromomethyl derivatives has been explored. These reactions are crucial in the synthesis of amines, guanidino, and ureido compounds (Chapman et al., 1968).
Antitubulin Agents : A library of functionalized 3-(α-styryl)-benzo[b]thiophenes, synthesized using a sequence involving the creation of 3-bromobenzo[b]thiophene derivatives, has been evaluated as antitubulin agents. This is significant for cancer research and drug development (Tréguier et al., 2014).
NMR Spectral Analysis : The use of 1H NMR spectral analysis and nuclear Overhauser effect has been employed to study halogeno-substituted 2- and 3-methylbenzo[b]thiophenes, which is crucial for understanding the structure and reactivity of these compounds (Cuberes et al., 1985).
Reactivity with Nucleophiles : The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles, including the formation of unexpected isomers, has been investigated. This study helps to understand the reaction mechanisms and potential synthesis pathways (Cosimelli et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBGTKQMKDPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356333 | |
Record name | 3-bromo-2-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylbenzo[b]thiophene | |
CAS RN |
10243-15-9 | |
Record name | 3-bromo-2-methylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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